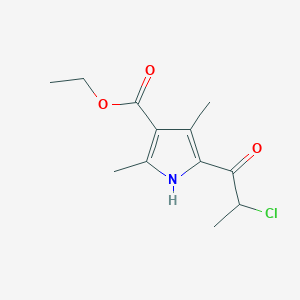![molecular formula C6H9ClF3N3 B2565366 [1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride CAS No. 2251054-42-7](/img/structure/B2565366.png)
[1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is likely to be a derivative of imidazole, which is a heterocyclic aromatic organic compound. The imidazole ring is a common feature in many important classes of compounds such as histidine, an essential amino acid. The trifluoroethyl group attached to the imidazole ring could potentially alter the properties of the compound, such as its reactivity, polarity, and bioavailability .
Molecular Structure Analysis
The molecular structure of this compound would consist of an imidazole ring with a trifluoroethyl group attached. This could potentially affect the electron density and thus the reactivity of the imidazole ring .Chemical Reactions Analysis
As an imidazole derivative, this compound could potentially participate in various chemical reactions. The presence of the trifluoroethyl group could make it more electrophilic and susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The trifluoroethyl group could increase its polarity and potentially its solubility in polar solvents .科学的研究の応用
Synthesis Techniques
The synthesis of imidazo[1,5-a]pyridine derivatives, starting from related chloro and trifluoromethylpyridine compounds, demonstrates an efficient method for producing novel compounds. This synthesis is scalable and yields good results, with structures confirmed by X-ray methods, indicating potential for diverse applications in material science and pharmaceuticals (Mihorianu et al., 2010).
Chemical Interactions and Biological Activity
The study of Schiff base derivatives of 2-aminomethylbenzimidazole shows their synthesis, characterization, and the evaluation of their biological activities, highlighting their potential as antibacterial, antifungal, and antitumor agents. This research underlines the chemical versatility and biological relevance of compounds within this class, including potential applications in chemotherapy and antibacterial treatments (al-Hakimi et al., 2020).
Novel Methodologies in Chemical Synthesis
Innovative one-pot, multicomponent reactions for synthesizing substituted imidazopyrazines from imidazol-5-yl-methanamines highlight the nucleophilicity of imidazole's nitrogen atom. This methodology could simplify the production of complex molecules, beneficial for pharmaceuticals and material sciences (Galli et al., 2019).
Material Science Applications
Research into imidazo[1,5-a]pyridines for creating materials with tuneable luminescence and significant quantum yields introduces potential uses in technological applications such as organic light-emitting diodes (OLEDs) and sensors. The ability to adjust optical properties through chemical modification underscores the importance of such compounds in developing new, functional materials (Volpi et al., 2017).
Corrosion Inhibition
Amino acid compounds, including those derived from benzimidazole, have been explored as corrosion inhibitors for metals in acidic solutions. These studies provide insights into the protective capabilities of imidazole derivatives, offering potential applications in industrial maintenance and the prolongation of metal lifespans (Yadav et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
[3-(2,2,2-trifluoroethyl)imidazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3.ClH/c7-6(8,9)3-12-4-11-2-5(12)1-10;/h2,4H,1,3,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATQKYFYJWCNHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C=N1)CC(F)(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2,2,2-Trifluoroethyl)-1H-imidazol-5-yl]methanamine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Bromo-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid;hydrochloride](/img/structure/B2565285.png)

![1-[2-(2,4-Difluorophenyl)piperidin-1-yl]but-2-yn-1-one](/img/structure/B2565290.png)

![2-[[1-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2565293.png)
![1-Oxaspiro[3.5]nonan-7-amine](/img/structure/B2565295.png)



![3-(3-bromophenyl)-8-ethyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2565301.png)

![N,N-dimethyl-1-[2-({[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}amino)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2565304.png)